Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8)
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8)
Executive Summary
In the realm of modern drug discovery, conformationally restricted aliphatic scaffolds are highly prized for their ability to improve the pharmacokinetic profiles and target affinity of active pharmaceutical ingredients (APIs). Among these, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) stands out as a critical bifunctional building block.
Often cataloged under its MDL number MFCD09751785 or Enamine ID EN300-333096[1], this compound features a Boc-protected amine and a reactive aldehyde situated on a gem-disubstituted cyclohexane ring. Unlike its more common 4-substituted isomer (CAS 215790-29-7), the 1-substituted architecture locks the conformational flexibility of downstream derivatives. This structural rigidity makes it an indispensable intermediate for synthesizing spirocyclic scaffolds, conformationally restricted amino acids, and peptidomimetics.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of this α,α -disubstituted β -amino aldehyde is critical for successful downstream integration. The gem-disubstitution at the β -carbon (C1 of the cyclohexane ring) provides a unique advantage: it lacks α -protons relative to the amine, entirely preventing the base-catalyzed epimerization/racemization that typically plagues standard amino aldehydes.
Table 1: Physicochemical and Registry Data
| Property | Value |
| IUPAC Name | tert-butyl 1-(2-oxoethyl)cyclohexylcarbamate |
| CAS Registry Number | 1335042-28-8 |
| MDL Number | MFCD09751785 |
| Enamine Catalog ID | EN300-333096[1] |
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| Physical State | Viscous Oil |
| Storage Conditions | 4°C (Inert Atmosphere Recommended) |
| InChI Key | OFUFLFMPZVVWTK-UHFFFAOYSA-N |
| Hazard Profile (GHS) | H302, H315, H319, H335, H410 |
Mechanistic Rationale & Synthetic Strategy
By starting with Boc-1-amino-1-cyclohexaneacetic acid (obtainable via Arndt-Eistert homologation of the corresponding amino acid), we can couple it with N,O-Dimethylhydroxylamine. The resulting Weinreb amide is then subjected to a controlled reduction using Diisobutylaluminum hydride (DIBAL-H).
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The Causality of the Weinreb Amide: The addition of hydride to the Weinreb amide forms a highly stable, five-membered cyclic metal chelate (a tetrahedral intermediate). This chelate resists further reduction. Only upon aqueous acidic quenching does the chelate collapse to release the target aldehyde, completely preventing over-reduction to the primary alcohol.
Validated Experimental Protocols
The following protocol outlines a self-validating system for the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8).
Phase 1: Synthesis of the Weinreb Amide Intermediate
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Charge: To an oven-dried round-bottom flask under an inert Argon atmosphere, add Boc-1-amino-1-cyclohexaneacetic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv).
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Causality: HOBt accelerates the EDCI coupling by forming a highly reactive, yet stable, active ester intermediate, minimizing side reactions.
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Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
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Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine, freeing it for nucleophilic attack on the activated ester.
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Workup: Stir for 12 hours. Monitor completion via TLC (Ninhydrin stain). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Phase 2: Controlled Reduction to the Aldehyde
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Charge: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) and cool to -78 °C using a dry ice/acetone bath.
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Causality: Strict temperature control at -78 °C is mandatory to stabilize the tetrahedral aluminum intermediate.
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Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise down the cold side of the flask.
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Quench & Validation: After 2 hours at -78 °C, quench the reaction cold by adding Methanol (to destroy excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).
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Causality: DIBAL-H reductions notoriously form intractable aluminum gel emulsions during workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion.
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Self-Validation: Vigorously stir the mixture at room temperature for 2 hours. The successful breakdown of the emulsion is visually validated when the mixture separates into two distinct, crystal-clear layers.
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Isolation: Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers, concentrate, and purify via flash chromatography to yield the target aldehyde as a viscous oil.
Visualized Synthetic Workflow
Fig 1: Synthetic workflow and downstream application of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.
Downstream Applications in Drug Development
The primary utility of CAS 1335042-28-8 lies in its application as an electrophile in reductive aminations and Ugi multicomponent reactions . Because the aldehyde is separated from the sterically demanding cyclohexane ring by a methylene spacer, it exhibits excellent reactivity with primary and secondary amines. Subsequent deprotection of the Boc group (using TFA or 4M HCl in Dioxane) exposes the primary amine, allowing for spontaneous intramolecular cyclization to form novel spiro-piperidine or spiro-lactam drug scaffolds.
References
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Mechanistic Grounding for Amide Reduction Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters (Nahm, S.; Weinreb, S. M., 1981) URL:[Link]
